Pentyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18605. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

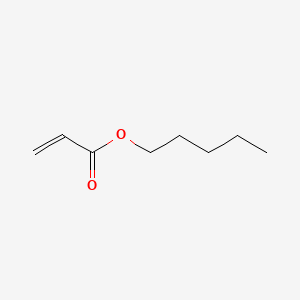

Structure

3D Structure

Properties

IUPAC Name |

pentyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-10-8(9)4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDEWDFUNBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37017-37-1 | |

| Record name | 2-Propenoic acid, pentyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37017-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5062764 | |

| Record name | 2-Propenoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2998-23-4 | |

| Record name | Pentyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Pentyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGR67MY1N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of pentyl acrylate via esterification

An In-depth Technical Guide to the Synthesis of Pentyl Acrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable monomer in polymer chemistry, with a primary focus on the esterification route. The document details the underlying chemical principles, compares various catalytic systems, and offers detailed experimental protocols for laboratory-scale synthesis.

Introduction

This compound (C₈H₁₄O₂) is an acrylate ester recognized for its characteristic fruity odor.[1] Its chemical structure, featuring a pentyl group attached to an acrylate functional group, contains an unsaturated double bond that makes it highly reactive and suitable for polymerization.[1] This reactivity is leveraged in the production of polymers and copolymers used in paints, adhesives, textiles, and other specialty chemical applications. The most prevalent and industrially significant method for its synthesis is the direct esterification of acrylic acid with n-pentanol.[1]

Principles of Synthesis: Esterification

The synthesis of this compound is most commonly achieved through Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction where acrylic acid reacts with n-pentanol to form this compound and water.[1][2]

To achieve high yields, the reaction equilibrium must be shifted towards the product side. According to Le Chatelier's principle, this can be accomplished by either using an excess of one of the reactants (typically the alcohol or acid) or by continuously removing the water produced during the reaction.[3] A common laboratory and industrial technique involves the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.[1][3]

Catalytic Systems

The choice of catalyst is critical for achieving efficient esterification. Both homogeneous and heterogeneous acid catalysts are employed.

-

Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

-

Sulfuric Acid (H₂SO₄): A strong, effective, and widely used catalyst.[1][4]

-

p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is also highly effective, often preferred for its high activity at relatively low temperatures.[1][3][4]

-

Other Sulfonic Acids: Methane sulfonic acid and benzene sulfonic acid are also viable options.[3]

-

-

Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction mixture. Their primary advantages include ease of separation from the product mixture (eliminating complex neutralization and washing steps), potential for regeneration and reuse, and often better environmental performance.[5]

-

Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst) are active and popular catalysts for esterification reactions.[1][5]

-

Zirconia-Supported Heteropolyacids: Materials like tungstophosphoric acid (TPA) supported on zirconia have shown high activity and selectivity for acrylate synthesis.[5]

-

The concentration of the catalyst typically ranges from 0.1% to 10% by weight of the total reaction mixture.[3]

Experimental Protocols

The following section details a representative laboratory procedure for the synthesis of this compound via direct esterification.

Objective: To synthesize this compound from acrylic acid and n-pentanol using p-toluenesulfonic acid as a catalyst.

Materials:

-

n-Pentanol

-

Acrylic Acid

-

p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)

-

Hydroquinone (polymerization inhibitor)[4]

-

Toluene (azeotropic solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

Equipment:

-

Round-bottom flask (500 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add n-pentanol, acrylic acid, toluene, p-toluenesulfonic acid, and hydroquinone. (See Table 1 for typical molar ratios and quantities).

-

Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes several hours. The reaction temperature is generally maintained between 90°C and 150°C.[1]

-

Work-up and Neutralization:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the p-TSA catalyst and remove any unreacted acrylic acid. (Caution: CO₂ evolution may occur).

-

Wash with water and then with a saturated brine solution to remove water-soluble impurities.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Filter to remove the drying agent.

-

Add a small amount of fresh polymerization inhibitor to the filtrate.

-

Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.[4]

-

Data Presentation

Table 1: Representative Reaction Parameters for Acrylate Esterification

| Parameter | Value/Condition | Reference/Rationale |

| Reactants | Acrylic Acid, n-Pentanol | Direct Esterification |

| Molar Ratio | 1:1.2 to 1:1.5 (Acid:Alcohol) | Using excess alcohol can help shift the equilibrium. |

| Catalyst | p-Toluenesulfonic Acid | Effective and common acid catalyst.[3][4] |

| Catalyst Loading | 1-3 wt% of total reactants | Typical concentration for sulfonic acid catalysts.[3] |

| Inhibitor | Hydroquinone | Prevents polymerization of the acrylate product.[4] |

| Solvent | Toluene or Benzene | Forms an azeotrope with water for removal.[1] |

| Temperature | 95-120°C (Reflux) | Ensures a sufficient reaction rate.[1][6] |

| Reaction Time | 4-10 hours | Dependent on scale and efficiency of water removal.[4] |

| Typical Yield | 80-95% | Yields for primary alkyl acrylates are generally high.[4] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1][7] |

| Molecular Weight | 142.20 g/mol | [7] |

| IUPAC Name | pentyl prop-2-enoate | [7] |

| CAS Number | 2998-23-4 | [7] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant, fruity | [1] |

| Boiling Point | ~163 °C (at atmospheric pressure) | |

| Density | ~0.89 g/cm³ |

Visualizations

Caption: Fischer esterification of acrylic acid and n-pentanol.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Reactants: Acrylic acid is corrosive and a lachrymator. n-Pentanol is flammable and can cause irritation. Toluene is a flammable liquid with potential health hazards.

-

Product: this compound is a flammable liquid and vapor.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7]

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken during distillation, as acrylates can polymerize exothermically if inhibitors are exhausted.[1]

References

- 1. Buy this compound | 2998-23-4 [smolecule.com]

- 2. Ester - Wikipedia [en.wikipedia.org]

- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. US9162964B2 - Acrylate production process - Google Patents [patents.google.com]

- 7. This compound | C8H14O2 | CID 76345 - PubChem [pubchem.ncbi.nlm.nih.gov]

n-Pentyl acrylate CAS number and safety data

CAS Number: 2998-23-4

Abstract

This technical guide provides a comprehensive overview of n-pentyl acrylate (CAS No. 2998-23-4), a monomer utilized in the synthesis of various polymers. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the physicochemical properties, safety and handling protocols, and toxicological and ecological data of n-pentyl acrylate. This guide also outlines common synthesis methodologies. All quantitative data is presented in structured tables for ease of reference, and a logical workflow for safe handling is provided as a visual diagram.

Chemical and Physical Properties

n-Pentyl acrylate, also known as amyl acrylate or 2-propenoic acid, pentyl ester, is a colorless liquid with a characteristic fruity odor.[1] It is an ester of acrylic acid and n-pentanol.[1] The presence of the acrylate group makes it highly reactive and susceptible to polymerization.[1]

| Property | Value | Reference(s) |

| CAS Number | 2998-23-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₁₄O₂ | [1][2][5][9] |

| Molecular Weight | 142.20 g/mol | [1][2][5][9] |

| Appearance | Colorless to off-white liquid | [1] |

| Boiling Point | 169 °C @ 800 Torr | [2] |

| Density | 0.8903 g/cm³ @ 20 °C | [2] |

| Solubility | Negligible in water, soluble in organic solvents. | [1] |

| IUPAC Name | pentyl prop-2-enoate | [1][9] |

Safety and Hazard Information

n-Pentyl acrylate is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a flammable liquid and an irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Classification

| Hazard Class | Category | |

| Flammable liquids | 3 | [3] |

| Skin corrosion/irritation | 2 | [3] |

| Serious eye damage/eye irritation | 2A | [10] |

| Skin sensitization | 1 | [3] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | [3][10] |

| Acute toxicity, Oral | 4 | [10] |

| Acute toxicity, Inhalation | 4 | [10] |

| Hazardous to the aquatic environment, long-term hazard | 2 | [7] |

GHS Hazard Statements

| Code | Statement | Reference(s) |

| H226 | Flammable liquid and vapor | [3] |

| H302 | Harmful if swallowed | [10] |

| H315 | Causes skin irritation | [3][7][10] |

| H317 | May cause an allergic skin reaction | [3] |

| H319 | Causes serious eye irritation | [3][7][10] |

| H332 | Harmful if inhaled | [10] |

| H335 | May cause respiratory irritation | [3][7][10] |

| H411 | Toxic to aquatic life with long lasting effects | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of n-pentyl acrylate is crucial to minimize exposure and ensure a safe working environment. The following are general guidelines; always refer to the specific Safety Data Sheet (SDS) for detailed instructions.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[10]

-

Personal Protective Equipment:

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]

-

Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.[10] Keep the container tightly closed.[10] Recommended storage temperature is 2-8°C.[10] The product is light-sensitive.[10]

First Aid Measures

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [10] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [10] |

Toxicological Information

The toxicological properties of n-pentyl acrylate have not been thoroughly investigated.[10] However, data from similar acrylates, such as n-butyl acrylate, can provide some insight into its potential toxicity. For n-butyl acrylate, the dermal LD50 in rabbits is approximately 1800 mg/kg, and the LC50 for a 4-hour inhalation exposure in rats is 1000 ppm.[11][12]

Ecological Information

n-Pentyl acrylate is classified as toxic to aquatic life with long-lasting effects.[7] Releases to the environment should be avoided.

Synthesis Methodologies

Several methods are employed for the synthesis of n-pentyl acrylate. The most common is the direct esterification of n-pentanol with acrylic acid. Other notable methods include olefin metathesis and reaction with acrylic anhydride.

Esterification of n-Pentanol with Acrylic Acid

This is a widely used method for producing acrylate esters.

-

Reaction: n-Pentanol + Acrylic Acid → n-Pentyl Acrylate + Water

-

Catalyst: Typically an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Protocol Outline:

-

n-Pentanol, acrylic acid, an acid catalyst, and a polymerization inhibitor (like hydroquinone) are combined in a reaction vessel equipped with a reflux condenser and a Dean-Stark trap.

-

An entrainer such as toluene or cyclohexane is often added to facilitate the removal of water via azeotropic distillation.

-

The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the product side.

-

The reaction is monitored by techniques such as gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The final product is purified by vacuum distillation.

-

Olefin Metathesis

A more modern and "green" approach to synthesizing n-pentyl acrylate.

-

Reaction: n-Pentene + Methyl Acrylate → n-Pentyl Acrylate + Ethene

-

Catalyst: Ruthenium-based catalysts, such as Grubbs catalyst.[9]

-

Protocol Outline:

-

n-Pentene and methyl acrylate are dissolved in an appropriate solvent in a reaction vessel under an inert atmosphere.

-

The Grubbs catalyst is added to the solution.

-

The reaction is stirred at a mild temperature (e.g., 30-60°C).[9]

-

The reaction progress is monitored by GC. Ethene is evolved as a byproduct.

-

Upon completion, the catalyst is removed by filtration through silica gel.

-

The solvent and any remaining starting materials are removed under reduced pressure, and the product is purified by vacuum distillation.

-

Visualized Workflow

Safe Handling Workflow for n-Pentyl Acrylate

Caption: A flowchart illustrating the safe handling workflow for n-pentyl acrylate.

Conclusion

n-Pentyl acrylate is a valuable monomer with diverse applications, particularly in polymer chemistry. However, its hazardous properties necessitate strict adherence to safety protocols. This guide provides essential information for the safe handling, use, and synthesis of n-pentyl acrylate. Researchers and professionals should always consult the most recent Safety Data Sheet before working with this chemical.

References

- 1. tasnee.com [tasnee.com]

- 2. arkema.com [arkema.com]

- 3. Pentyl acrylate | C8H14O2 | CID 76345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdc.gov [cdc.gov]

- 5. petrochemistry.eu [petrochemistry.eu]

- 6. n-Pentyl acrylate – scipoly.com [scipoly.com]

- 7. chemical-label.com [chemical-label.com]

- 8. N-PENTYL ACRYLATE | 2998-23-4 [chemicalbook.com]

- 9. Buy this compound | 2998-23-4 [smolecule.com]

- 10. scipoly.com [scipoly.com]

- 11. 1988 OSHA PEL Project - n-Butyl Acrylate | NIOSH | CDC [cdc.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

In-Depth Technical Guide to the Physical Properties of Poly(pentyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of poly(pentyl acrylate), a polymer with growing interest in various scientific and industrial fields, including drug delivery and biomedical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of workflows for characterization.

Thermal Properties

The thermal characteristics of a polymer are crucial for determining its processing conditions and application range. For poly(this compound), the glass transition temperature (T\textsubscript{g}) is a key parameter, marking the transition from a rigid, glassy state to a more flexible, rubbery state.

Glass Transition Temperature (T\textsubscript{g})

| Property | Value (Estimated) | Method |

| Glass Transition Temperature (T\textsubscript{g}) | ~ -45 °C to -55 °C | Differential Scanning Calorimetry (DSC) |

Note: This value is an estimation based on the trend observed in the homologous series of poly(n-alkyl acrylates). The T\textsubscript{g} of poly(n-butyl acrylate) is approximately -54 °C, and it is expected that poly(this compound) would have a slightly lower or similar T\textsubscript{g}.

Melting Point (T\textsubscript{m})

Poly(this compound) is an amorphous polymer and therefore does not exhibit a distinct melting point.

Optical Properties

The refractive index is a critical optical property, particularly for applications where transparency and light manipulation are important.

Refractive Index

Similar to the glass transition temperature, a precise, experimentally determined refractive index for poly(this compound) is not widely reported. However, an estimation can be made by observing the refractive indices of structurally similar polymers. For instance, poly(n-butyl acrylate) has a refractive index of approximately 1.465, and poly(vinyl n-pentyl ether) has a refractive index of 1.459.[3][4] Based on these values, the refractive index of poly(this compound) is expected to be in a similar range.

| Property | Value (Estimated) | Method |

| Refractive Index (n) | ~ 1.46 - 1.47 | Refractometry |

Mechanical Properties

The mechanical properties of a polymer define its strength, stiffness, and elasticity, which are critical for its performance in any application. For poly(this compound), these properties are influenced by factors such as molecular weight and testing conditions.

| Property | Value (Typical Range) | Method |

| Tensile Strength | 5 - 15 MPa | ASTM D638 |

| Young's Modulus | 10 - 50 MPa | ASTM D638 |

| Elongation at Break | 100 - 400% | ASTM D638 |

Note: These are typical values for soft polyacrylates and should be considered as an estimated range for poly(this compound) homopolymer. The mechanical properties can vary significantly with molecular weight and sample preparation.

Solubility

The solubility of a polymer is essential for its processing, formulation, and in certain applications, its degradation and drug release characteristics. Poly(this compound), being a relatively non-polar polymer, is generally soluble in a range of organic solvents.

| Solvent Class | Examples | Solubility |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Chlorinated Hydrocarbons | Chloroform, Dichloromethane | Soluble |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble |

| Ethers | Tetrahydrofuran (THF) | Soluble |

| Alcohols | Methanol, Ethanol | Insoluble |

| Water | Insoluble |

Source: General solubility of polyacrylates.[1]

Experimental Protocols

Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a typical laboratory-scale synthesis of poly(this compound) using a free-radical initiator.

Caption: Workflow for the synthesis of poly(this compound).

Methodology:

-

Reactant Preparation: this compound monomer is passed through a column of basic alumina to remove the inhibitor. Azobisisobutyronitrile (AIBN) is used as the free-radical initiator. Toluene is used as the solvent.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with the desired amount of toluene and AIBN.

-

Polymerization: The solution is stirred until the AIBN is fully dissolved. The this compound monomer is then added. The reaction mixture is purged with nitrogen for 30 minutes to remove dissolved oxygen.

-

Reaction Conditions: The flask is then immersed in a preheated oil bath at 70°C and the reaction is allowed to proceed for 24 hours under a nitrogen atmosphere.

-

Purification: After cooling to room temperature, the viscous polymer solution is diluted with a small amount of toluene and precipitated by dropwise addition into a large excess of cold methanol with vigorous stirring.

-

Isolation: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40°C to a constant weight.

Determination of Glass Transition Temperature (T\textsubscript{g}) by Differential Scanning Calorimetry (DSC)

Caption: Workflow for determining the glass transition temperature.

Methodology:

-

Sample Preparation: A small sample of the dried poly(this compound) (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A differential scanning calorimeter is purged with an inert gas (e.g., nitrogen). An empty sealed aluminum pan is used as a reference.

-

Thermal Cycling:

-

The sample is first heated to a temperature well above its expected T\textsubscript{g} (e.g., 100°C) at a rate of 10°C/min to erase any prior thermal history.

-

The sample is then quench-cooled to a temperature well below its T\textsubscript{g} (e.g., -100°C).

-

Finally, the sample is heated again at a controlled rate (e.g., 10°C/min) to a temperature above the T\textsubscript{g}.

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The glass transition is observed as a step-like change in the heat capacity. The T\textsubscript{g} is typically determined as the midpoint of this transition.[5]

Measurement of Mechanical Properties by Tensile Testing

Caption: Workflow for the characterization of mechanical properties.

Methodology:

-

Sample Preparation: A film of poly(this compound) is prepared by solvent casting from a solution (e.g., in toluene) onto a flat, non-stick surface. The solvent is allowed to evaporate slowly to form a uniform film. The film is then dried under vacuum to remove any residual solvent.

-

Specimen Preparation: Dumbbell-shaped specimens are cut from the polymer film according to the dimensions specified in ASTM D638. The thickness and width of the gauge section are measured accurately.

-

Testing: The specimen is mounted in the grips of a universal testing machine. A uniaxial tensile load is applied at a constant crosshead speed until the specimen fractures.

-

Data Acquisition: The force and displacement are recorded throughout the test.

-

Data Analysis: The engineering stress is calculated by dividing the force by the initial cross-sectional area, and the engineering strain is calculated by dividing the change in length by the initial gauge length. A stress-strain curve is plotted, from which the tensile strength (the maximum stress), Young's modulus (the initial slope of the curve), and elongation at break (the strain at fracture) are determined.[6]

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Pentyl Acrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of pentyl acrylate monomer. It details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates the analytical workflow. This information is crucial for the identification, quality control, and study of polymerization kinetics of this widely used monomer in various industrial and research applications, including the synthesis of polymers for drug delivery systems.

Introduction to Infrared Spectroscopy of Acrylate Monomers

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to probe molecular vibrations.[1] When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of radiation that are absorbed are characteristic of the types of chemical bonds and the overall structure of the molecule. For acrylate monomers like this compound, IR spectroscopy is invaluable for identifying key functional groups and for monitoring chemical transformations, such as polymerization.[2]

This compound (C8H14O2) is an ester of acrylic acid and pentanol.[3] Its molecular structure, containing a carbonyl group (C=O), a carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds, gives rise to a distinct infrared spectrum.

Vibrational Mode Analysis of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its functional groups. The key to interpreting the spectrum lies in assigning these bands to specific molecular motions (stretching and bending).

A summary of the principal vibrational frequencies and their assignments for this compound monomer is presented in the table below. This data is compiled from spectral databases and spectroscopic principles applied to acrylate systems.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2960-2870 | C-H Asymmetric and Symmetric Stretching | Alkyl (Pentyl) | Strong |

| ~1725 | C=O Stretching | Ester | Strong |

| ~1637 | C=C Stretching | Alkene | Medium |

| ~1455 | C-H Bending (Scissoring) | Methylene | Medium |

| ~1410 | C-H in-plane Bending | =CH₂ | Medium |

| ~1200-1150 | C-O Stretching | Ester | Strong |

| ~985 | C-H Bending (Out-of-plane) | =CH₂ | Strong |

| ~810 | C-H Bending (Out-of-plane) | =CH- | Medium |

Note: The exact peak positions can vary slightly depending on the sample state (neat, solution) and the specific instrumentation used.

The most prominent features in the spectrum are the strong carbonyl (C=O) stretch of the ester group around 1725 cm⁻¹ and the strong C-H stretching bands of the pentyl chain between 2960 and 2870 cm⁻¹. The presence of the carbon-carbon double bond (C=C) is confirmed by the peak around 1637 cm⁻¹, which is crucial for monitoring the polymerization process, as this peak will diminish as the monomer is converted to polymer.[2] The strong absorptions in the "fingerprint" region, particularly the C-O stretching and C-H bending modes, provide further confirmation of the compound's identity.

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound monomer using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid samples.[4]

Instrumentation and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

This compound monomer, stabilized.

-

Dropper or pipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be clean and dry.

-

Background Spectrum Acquisition: Before introducing the sample, a background spectrum must be collected. This is a spectrum of the empty ATR crystal exposed to the ambient atmosphere. This step is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.

-

Sample Application: Using a clean dropper, place a small drop of this compound monomer onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid film.

-

Sample Spectrum Acquisition: Mount the ATR press and apply gentle pressure to ensure good contact between the liquid sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement is complete, retract the ATR press. Thoroughly clean the this compound from the ATR crystal using a lint-free wipe soaked in a suitable solvent like isopropanol or acetone. Ensure the crystal is completely dry before the next measurement.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid monomer like this compound.

References

An In-depth Technical Guide to the Radical Polymerization Mechanism of Pentyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the radical polymerization of pentyl acrylate, a key process in the synthesis of various polymeric materials. The document details the core mechanistic steps, presents relevant quantitative data from related acrylate polymerizations to illustrate expected outcomes, and provides detailed experimental protocols. The logical relationships and experimental workflows are visualized through diagrams to enhance understanding.

Core Mechanism of Radical Polymerization

The radical polymerization of this compound, like other vinyl monomers, proceeds through a chain reaction mechanism involving three fundamental stages: initiation, propagation, and termination.[1][2]

-

Initiation: This stage involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to the first this compound monomer, creating an active monomer radical.[1] Commonly used initiators are azo compounds and peroxides, which decompose upon heating or irradiation to form radicals.[1]

-

Propagation: The newly formed monomer radical rapidly adds to subsequent this compound molecules, leading to the growth of the polymer chain.[2] This process occurs in a head-to-tail fashion, where the radical end of the growing chain adds to the vinyl group of the next monomer.

-

Termination: The growth of a polymer chain is concluded through termination reactions. For acrylates, termination can occur via two primary mechanisms: combination, where two growing polymer chains join to form a single, longer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two terminated chains (one with a saturated end and one with an unsaturated end).[1] The predominant termination mechanism for acrylates has been a subject of debate in the scientific community.

Quantitative Data Overview

While specific kinetic data for the conventional radical polymerization of this compound is not extensively available in the public domain, data from the closely related monomer, n-pentyl methacrylate, and other acrylates like n-butyl acrylate, provide valuable insights into the expected kinetic parameters and polymer characteristics.

Table 1: Reaction Conditions and Results for the Radical Polymerization of n-Pentyl Methacrylate in Bulk.

| Temperature (°C) | Initiator | Initiator Concentration (mmol L⁻¹) | Conversion (%) | Molar Mass (g mol⁻¹) | Dispersity (Đ) |

| 40 | DMPA | 5.0 | < 7 | 25,000 - 111,000 | < 1.3 |

| 60 | AIBN | Various | - | - | - |

Data extrapolated from a study on n-pentyl methacrylate radical polymerization. DMPA (2,2-dimethoxy-2-phenylacetophenone) is a photoinitiator, and AIBN (2,2'-Azobis(2-methylpropionitrile)) is a thermal initiator. Molar mass and dispersity were determined by size-exclusion chromatography (SEC) calibrated with poly(methyl methacrylate) standards.[3]

Table 2: Fe(acac)₃ Mediated Radical Polymerization of Various Acrylate Monomers.

| Monomer | Solvent | Conversion (%) | Mₙ (kg mol⁻¹) | Đ |

| Methyl Acrylate | Toluene | 60 | 290 | - |

| n-Butyl Acrylate | Toluene | 20-50 | ~200-700 | Unimodal |

| t-Butyl Acrylate | Toluene | 20-50 | 717 | Unimodal |

Reaction conditions: monomer/Fe(acac)₃/TMDSi = 200/0.5/0.25 in toluene at 40°C for 2 hours. Mₙ (number-average molecular weight) and Đ (dispersity) were determined by SEC using polystyrene standards.

Experimental Protocols

The following are detailed methodologies for conducting the radical polymerization of this compound, adapted from established procedures for similar acrylate monomers.[3][4]

Materials

-

Monomer: this compound (inhibitor should be removed before use).

-

Initiators:

-

Thermal Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

-

Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA).

-

-

Solvent (for solution polymerization): Toluene, anhydrous.

-

Inhibitor Remover: Basic alumina column or washing with aqueous NaOH solution.[3][5]

-

Inert Gas: Argon or Nitrogen.

Monomer Purification

To remove the inhibitor (typically hydroquinone monomethyl ether), pass the this compound monomer through a column packed with basic alumina.[5] Alternatively, the monomer can be washed three times with a 5% aqueous sodium hydroxide solution, followed by washing with distilled water. The purified monomer should then be dried over an anhydrous drying agent like CaCl₂ and filtered.[5]

Bulk Polymerization (Thermal Initiation)

-

Place a known amount of purified this compound into a reaction vessel equipped with a magnetic stirrer and a condenser.

-

Add the desired amount of AIBN (e.g., a specific molar ratio to the monomer).

-

Seal the reaction vessel and purge the system with an inert gas (argon or nitrogen) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

-

Immerse the reaction vessel in a preheated oil bath at a controlled temperature (e.g., 60°C).[3]

-

Allow the polymerization to proceed for a predetermined time.

-

To stop the reaction, rapidly cool the vessel in an ice bath.

-

The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., cold methanol).

-

Dry the purified polymer under vacuum to a constant weight.

-

Determine the monomer conversion gravimetrically.[3]

-

Characterize the polymer's molecular weight and dispersity using Size Exclusion Chromatography (SEC).

Solution Polymerization (Thermal Initiation)

-

In a reaction flask, dissolve a known amount of purified this compound in a suitable solvent (e.g., toluene).

-

Add the desired amount of AIBN.

-

Purge the solution with an inert gas for at least 30 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with constant stirring.

-

Maintain the reaction for the desired duration.

-

Terminate the polymerization by cooling the flask in an ice bath.

-

Isolate the polymer by precipitation in a non-solvent.

-

Dry the polymer under vacuum.

-

Analyze the conversion and polymer properties as described for bulk polymerization.

Visualizations

Radical Polymerization Mechanism

Caption: The three main stages of radical polymerization.

Experimental Workflow for Bulk Polymerization

Caption: Step-by-step workflow for bulk radical polymerization.

References

A Technical Guide to the Solubility of Pentyl Acrylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentyl acrylate, a key monomer in polymer synthesis, within a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, miscibility predictions based on physicochemical principles, and a detailed experimental protocol for determining miscibility in a laboratory setting.

Introduction to this compound

This compound (C8H14O2) is the ester of acrylic acid and n-pentanol. It is a colorless liquid at room temperature and is primarily used as a monomer in the production of polymers and copolymers. The solubility characteristics of this compound are crucial for various applications, including polymerization processes, formulation of coatings and adhesives, and in drug delivery systems where polymer properties are paramount.

The molecular structure of this compound, featuring a polar ester group and a nonpolar five-carbon alkyl chain, dictates its solubility behavior, suggesting good compatibility with a range of organic solvents.

Qualitative Solubility of this compound

Literature suggests that this compound exhibits good compatibility with moderately polar to nonpolar organic solvents and is characterized by negligible solubility in water.[1] This behavior is consistent with the general principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2]

Table 1: Qualitative Solubility and Miscibility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Miscibility with this compound | Rationale |

| Alcohols | Methanol, Ethanol | Partially Miscible to Miscible | The polarity of lower alcohols may lead to partial miscibility, while longer-chain alcohols are expected to be more miscible due to their increasing nonpolar character. |

| Propanol, Butanol | Miscible | Increased alkyl chain length enhances compatibility with the pentyl group of the acrylate. | |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The moderate polarity of ketones is compatible with the ester group of this compound. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As esters themselves, these solvents have similar polarities to this compound, ensuring good miscibility. Butyl acetate is a known compatible solvent.[1] |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The nonpolar nature of these solvents aligns well with the nonpolar alkyl chain of this compound. Toluene is a known compatible solvent.[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible | The nonpolar nature of aliphatic hydrocarbons makes them good solvents for the nonpolar component of this compound. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The moderate polarity of ethers allows for good interaction with the ester functionality. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are generally compatible with a wide range of organic compounds, including esters. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Miscible | While highly polar, these solvents are often capable of dissolving a wide range of organic molecules. |

| Water | Water | Immiscible/Negligible Solubility | The significant difference in polarity between the largely nonpolar this compound and the highly polar water leads to very poor miscibility.[1] |

Experimental Protocol for Determining Miscibility

Since this compound is a liquid at standard conditions, its solubility in other liquids is best described by the term "miscibility." Miscibility is the property of two liquids to mix in all proportions, forming a single homogeneous phase.[3] The following is a general experimental protocol for the visual determination of miscibility.

Materials

-

This compound (stabilized)

-

A selection of high-purity organic solvents (e.g., ethanol, acetone, toluene, hexane, ethyl acetate)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with closures

-

Vortex mixer or shaker

-

Proper personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood.

-

Solvent Addition: Using a clean, calibrated pipette, add a defined volume (e.g., 2 mL) of the chosen organic solvent to a clear glass vial.

-

This compound Addition: With a separate clean pipette, add an equal volume (2 mL) of this compound to the same vial.

-

Mixing: Securely cap the vial and mix the two liquids thoroughly for approximately 30-60 seconds using a vortex mixer or by vigorous shaking.

-

Observation: Allow the vial to stand undisturbed for at least 5 minutes. Observe the contents against a well-lit background.

-

Miscible: If the mixture remains a single, clear, and homogeneous liquid phase with no visible separation or cloudiness, the two liquids are miscible.[3]

-

Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.[3]

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids may be partially miscible. Further investigation at different ratios may be necessary.

-

-

Repeatability: Repeat the procedure for each solvent to ensure the results are consistent. It is also advisable to test different ratios of this compound to solvent (e.g., 1:3 and 3:1) to confirm complete miscibility.

Visualization of Experimental Workflow

The logical flow of the miscibility determination process can be visualized as follows:

Logical Relationship of Solubility

The solubility of this compound is governed by the balance of its polar and nonpolar functionalities. This relationship can be depicted as follows:

Conclusion

References

A Technical Guide to Commercial Pentyl Acrylate: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acrylate (also known as n-pentyl acrylate or amyl acrylate) is an organic compound and a key monomer in the synthesis of various polymers and copolymers.[1][2] With the molecular formula C8H14O2, this colorless liquid is characterized by a fruity odor and significant reactivity due to its unsaturated double bond.[1] This reactivity makes it a valuable component in the production of coatings, adhesives, sealants, and textiles.[1] The five-carbon pentyl group provides specific mechanical properties that distinguish it from acrylates with shorter or longer alkyl chains.[1] Given its role in determining the final properties of a polymer, the purity of this compound is a critical parameter for researchers and developers. This guide provides an in-depth overview of its commercial availability, typical purity specifications, and the analytical methods used to verify its quality.

Commercial Sources and Specifications

This compound is available from several chemical suppliers, typically in research and bulk quantities. The purity of the commercially available product is generally high, with gas chromatography (GC) being the most common method for its determination.[3] Suppliers often include a stabilizer, such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or phenothiazine, to prevent spontaneous polymerization during storage and transport.[3][4][5]

Below is a summary of representative commercial sources and their typical specifications for this compound.

| Supplier | Product Number | Stated Purity | Analytical Method | Stabilizer | CAS Number |

| Tokyo Chemical Industry (TCI) | P2986 | >98.0% | GC | Phenothiazine | 2998-23-4 |

| Sigma-Aldrich (Ambeed) | AMBH97F069CF | 98% | Not Specified | Not Specified | 2998-23-4 |

| Smolecule | S1896080 | Not Specified | Not Specified | Not Specified | 2998-23-4 |

| Biosynth | FP155791 | Not Specified | Not Specified | Not Specified | 2998-23-4 |

| Scientific Polymer Products | DHR-4 | Not Specified | Not Specified | 100 ppm MEHQ | 2998-23-4 |

This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific certificate of analysis for the most accurate and up-to-date information.

Synthesis, Purification, and Impurities

Understanding the synthesis and purification processes for this compound provides insight into potential impurities that may be present in the commercial product.

The most common industrial method for producing this compound is through the direct esterification of acrylic acid with n-pentanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is conducted at elevated temperatures.[1][6]

An alternative route is transesterification, where a lower alkyl acrylate like methyl or ethyl acrylate reacts with n-pentanol to form this compound.[1][5]

Regardless of the synthetic route, the crude product contains impurities that must be removed. These can include:

-

Unreacted Starting Materials: Residual acrylic acid and n-pentanol.

-

Catalyst: Traces of the acid catalyst used.

-

By-products: Ethers or other esters formed during the reaction.[6] For instance, butyl β-butoxypropionate can be a by-product in the synthesis of butyl acrylate and similar impurities can be expected for this compound.[7]

-

Water: A by-product of the esterification reaction.

Purification is typically achieved through a series of steps including neutralization washes to remove the acid catalyst and unreacted acrylic acid, followed by distillation to separate the final product from water, residual alcohol, and high-boiling point impurities.[7]

Analytical Methodology for Purity Determination

Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method for determining the purity of this compound and quantifying volatile impurities.[3][8]

Experimental Protocol: Purity Analysis by GC-FID

This protocol is a generalized procedure based on standard methods for acrylate analysis.[9][10]

1. Objective: To determine the purity of a this compound sample by calculating the area percentage of the main component relative to all other detected volatile components.

2. Instrumentation and Materials:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).[8]

-

Capillary Column: A polar column such as a TM-FFAP (30m x 0.32mm x 0.5µm) is suitable for separating acrylates and related impurities.[9]

-

Carrier Gas: High-purity nitrogen or helium.[9]

-

Auxiliary Gases: High-purity hydrogen and dry air for the FID.[9]

-

Solvent: Acetone or a similar volatile solvent of high purity.

-

Sample: this compound.

-

Volumetric flasks, syringes, and vials.

3. Chromatographic Conditions (Typical):

-

Injector Temperature: 180°C[9]

-

Detector Temperature: 275°C[9]

-

Carrier Gas Flow: 10 mL/min[9]

-

Oven Temperature Program:

-

Initial Temperature: 100°C, hold for 5 minutes.

-

Ramp: Increase temperature at 10°C/min to 200°C.

-

Final Hold: Hold at 200°C for 2 minutes.[9] (Note: This program should be optimized for the specific column and expected impurities.)

-

4. Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram until all components have eluted.

5. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard if necessary.

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound using the area percent method:

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

Conclusion

For professionals in research and drug development, sourcing high-purity this compound is essential for ensuring the desired properties and performance of resulting polymers. Commercial suppliers typically offer purities of 98% or higher, with stabilizers added to ensure product integrity. The primary method for quality control is Gas Chromatography, which effectively separates and quantifies the monomer from residual starting materials and by-products of the esterification process. A thorough understanding of the commercial landscape and analytical verification methods allows for the confident selection and use of this compound in demanding applications.

References

- 1. Buy this compound | 2998-23-4 [smolecule.com]

- 2. This compound | C8H14O2 | CID 76345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2998-23-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. n-Pentyl acrylate – scipoly.com [scipoly.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6180820B1 - Process for the production and purification of N-butyl acrylate - Google Patents [patents.google.com]

- 7. JP2008266159A - Purification method of butyl acrylate - Google Patents [patents.google.com]

- 8. GC-FID Fingerprinting - Pentyl Labs [pentyllabs.com]

- 9. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Pentyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled polymerization of pentyl acrylate using Atom Transfer Radical Polymerization (ATRP). ATRP is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] These characteristics make ATRP-synthesized polymers highly suitable for a variety of applications, including drug delivery systems, bioconjugates, and advanced materials.[3]

Introduction to ATRP of Acrylates

Atom Transfer Radical Polymerization (ATRP) is a form of reversible-deactivation radical polymerization (RDRP) that involves a dynamic equilibrium between active propagating radicals and dormant species.[1] This equilibrium is typically mediated by a transition metal complex, most commonly a copper halide complexed with a nitrogen-based ligand.[4][5][6] The key to ATRP is the reversible transfer of a halogen atom between the dormant polymer chain and the transition metal catalyst.[6] This process maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled chain growth.[3]

Acrylate monomers are well-suited for ATRP, allowing for the synthesis of polymers with a high degree of control over their properties.[1] While specific protocols for this compound are not extensively documented, the polymerization conditions are analogous to those of other common acrylates such as methyl acrylate (MA), n-butyl acrylate (BA), and lauryl acrylate (LA).[7] The selection of initiator, catalyst, ligand, solvent, and temperature are critical parameters that influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer.[4][8]

General Mechanism of ATRP

The fundamental mechanism of ATRP involves three main steps: initiation, propagation, and termination.[4] The controlled nature of the polymerization arises from the reversible activation and deactivation of the growing polymer chains.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the RAFT Polymerization of Pentyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This control is facilitated by a RAFT agent, which reversibly transfers a radical between growing polymer chains. Pentyl acrylate is a valuable monomer for the synthesis of polymers with applications in adhesives, coatings, and drug delivery systems due to its characteristic glass transition temperature and hydrophobicity. These application notes provide a comprehensive guide and a detailed protocol for the RAFT polymerization of this compound to achieve well-defined polymers.

Core Concepts of RAFT Polymerization

The RAFT process involves a conventional free radical polymerization of a monomer in the presence of a suitable RAFT agent. The key to a successful RAFT polymerization lies in the selection of an appropriate RAFT agent for the specific monomer. For acrylates like this compound, trithiocarbonates and dithiobenzoates are generally effective RAFT agents.[1] The polymerization is initiated by a standard radical initiator, and the concentration of the initiator is typically kept low relative to the RAFT agent to minimize the formation of dead chains.[1]

Data Presentation: Representative RAFT Polymerization of Acrylates

The following table summarizes typical quantitative data for the RAFT polymerization of various acrylate monomers. This data can be used as a reference for optimizing the polymerization of this compound.

| Entry | Monomer | [Monomer]:[CTA]:[Initiator] | CTA | Initiator | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| 1 | Butyl Acrylate | 200:1:0.2 | DBTTC | Vazo 67 | Ethyl Acetate | 8 | 95 | 25,000 | 1.18 |

| 2 | Methyl Acrylate | 150:1:0.2 | CPADB | AIBN | Toluene | 6 | 90 | 15,000 | 1.15 |

| 3 | l-Menthyl Acrylate | 100:1:0.2 | CPADB | AIBN | Toluene | 6 | 85 | 18,500 | 1.15 |

| 4 | Tetracosyl Acrylate | 100:1:0.2 | DDMAT | AIBN | Toluene | 12 | 88 | 45,000 | 1.20 |

Data is representative and compiled from various sources for similar acrylate monomers. Actual results for this compound may vary depending on specific experimental conditions. Abbreviations: M = Monomer, CTA = Chain Transfer Agent, DBTTC = Dibenzyl trithiocarbonate, CPADB = 2-Cyano-2-propyl benzodithioate, DDMAT = 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, AIBN = Azobisisobutyronitrile, Vazo 67 = 2,2'-Azobis(2-methylbutyronitrile), Mn = Number-average molecular weight, Đ = Dispersity.

Experimental Protocol: RAFT Polymerization of this compound

This protocol provides a detailed methodology for the RAFT polymerization of this compound.

Materials:

-

This compound (monomer, inhibitor removed)

-

2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

-

Standard Schlenk line and glassware

Procedure:

-

Monomer and Initiator Preparation:

-

Purify this compound by passing it through a column of basic alumina to remove the inhibitor.

-

Recrystallize AIBN from methanol.

-

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, combine this compound, CPDT, and AIBN. A typical molar ratio of [Monomer]:[CTA]:[Initiator] would be 200:1:0.2.

-

-

Solvent Addition:

-

Add anhydrous toluene to the flask to achieve the desired monomer concentration (e.g., 50% v/v).

-

-

Degassing:

-

Perform three freeze-pump-thaw cycles to thoroughly remove oxygen from the reaction mixture.[2]

-

-

Polymerization:

-

After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.[3]

-

-

Monitoring:

-

At timed intervals, take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).

-

-

Termination:

-

Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization.

-

-

Purification:

-

Dilute the reaction mixture with toluene and precipitate the polymer in a large excess of cold methanol.

-

Filter the polymer and dry it under vacuum until a constant weight is achieved.

-

Visualization of the Experimental Workflow

Caption: Generalized workflow for the RAFT polymerization of this compound.

Signaling Pathway Diagram (RAFT Mechanism)

Caption: The reversible addition-fragmentation chain transfer (RAFT) polymerization mechanism.

References

Application Notes and Protocols: Solution Polymerization of Pentyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution polymerization is a widely utilized technique for the synthesis of polymers in a solvent medium where both the monomer and the resulting polymer are soluble.[1] This method offers several advantages, including effective heat dissipation and control over the reaction viscosity, which can otherwise become prohibitively high in bulk polymerization.[1] Pentyl acrylate is a valuable monomer in polymer chemistry, and its polymerization leads to the formation of poly(this compound), a polymer with applications in adhesives, coatings, and other material sciences.[2] The properties of the final polymer, such as molecular weight and polydispersity, can be tailored by controlling the reaction conditions.

This document provides a detailed protocol for the solution polymerization of this compound via a free-radical initiated process. It also includes information on the characterization of the resulting polymer and presents data in a structured format for easy reference.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (monomer)

-

Toluene (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure: Free-Radical Solution Polymerization of this compound

-

Monomer Purification: this compound should be passed through a column of basic alumina to remove the inhibitor before use.

-

Reaction Setup:

-

A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen/argon inlet, and a dropping funnel.

-

The entire apparatus is flame-dried or oven-dried before assembly to remove any moisture.

-

-

Degassing:

-

The required amount of toluene is added to the reaction flask.

-

The solvent is degassed by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

-

Initiator and Monomer Preparation:

-

A solution of this compound and AIBN is prepared in a separate flask using a small amount of the degassed toluene.

-

-

Polymerization Reaction:

-

The degassed toluene in the reaction flask is heated to the desired reaction temperature (typically 60-80 °C for AIBN).

-

Once the temperature is stable, the monomer-initiator solution is added dropwise to the reaction flask over a period of 30-60 minutes.

-

The reaction mixture is stirred under a continuous flow of nitrogen or argon for a predetermined time (e.g., 4-24 hours).

-

-

Termination and Polymer Isolation:

-

The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.

-

The polymer is isolated by precipitating the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

The precipitated polymer is collected by filtration.

-

-

Purification and Drying:

-

The collected polymer is redissolved in a small amount of a suitable solvent (e.g., tetrahydrofuran or toluene) and reprecipitated into cold methanol to remove any unreacted monomer and initiator residues.

-

The purified polymer is then dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[3]

-

Data Presentation

The following tables summarize typical reaction conditions and the expected properties of poly(this compound) synthesized via solution polymerization. The data is compiled based on general knowledge of acrylate polymerization.

Table 1: Typical Reaction Conditions for Solution Polymerization of this compound

| Parameter | Value | Reference |

| Monomer | This compound | [2] |

| Solvent | Toluene | [4] |

| Initiator | AIBN | [5] |

| Reaction Temperature | 60-80 °C | [6] |

| Monomer Concentration | 10-50 wt% in solvent | [1] |

| Initiator Concentration | 0.1-1.0 mol% relative to monomer | [6] |

| Reaction Time | 4-24 hours | [6] |

Table 2: Characterization Data for Poly(this compound)

| Property | Typical Value Range | Characterization Method | Reference |

| Number Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) | [4] |

| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) | [1] |

| Glass Transition Temperature (Tg) | -50 to -40 °C | Differential Scanning Calorimetry (DSC) | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the solution polymerization of this compound.

References

Application Notes and Protocols for Emulsion Polymerization of Acrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of acrylate-based polymers via various emulsion polymerization techniques. The information is intended to guide researchers in the controlled synthesis of polymeric nanoparticles for a range of applications, including drug delivery, coatings, and adhesives.

Introduction to Emulsion Polymerization of Acrylates

Emulsion polymerization is a versatile and widely used technique for producing high molecular weight polymers from vinyl monomers, such as acrylates and methacrylates.[1][2] This process is conducted in an aqueous medium, making it an environmentally friendly alternative to solvent-based polymerization.[2] The key components of an emulsion polymerization system include the monomer, a dispersing medium (typically water), a surfactant, and an initiator.[2] Polymerization occurs within micelles, which are swollen with monomer, leading to the formation of stable polymer latex particles.[3] This method offers excellent heat transfer and allows for the production of polymers with high solids content at a relatively low viscosity.[4]

Acrylate monomers are particularly well-suited for emulsion polymerization due to their reactivity and the diverse properties of the resulting polymers.[5] By copolymerizing different acrylate monomers, such as methyl methacrylate (MMA) for hardness and butyl acrylate (BA) for flexibility, the properties of the final polymer can be tailored for specific applications.[5][6]

Emulsion Polymerization Techniques

Several emulsion polymerization techniques are commonly employed, each offering distinct advantages in controlling particle size, molecular weight, and polymer morphology. The choice of technique depends on the desired properties of the final latex and the specific application.

Batch Emulsion Polymerization

In a batch process, all reactants (monomer, water, surfactant, and initiator) are added to the reactor at the beginning of the reaction.[3] This method is simple to implement but can be limited by poor heat control, especially in large-scale reactions, due to the highly exothermic nature of acrylate polymerization.[3]

Semi-Batch (or Semi-Continuous) Emulsion Polymerization

The semi-batch process involves the initial charging of a portion of the reactants (typically water, surfactant, and a seed latex) to the reactor, followed by the continuous or intermittent feeding of the remaining monomer and initiator over a defined period.[3][7] This approach allows for better temperature control and produces a more uniform particle size distribution.[3] It is a widely used method in industrial settings.[6]

Continuous Emulsion Polymerization

In a continuous process, reactants are continuously fed into a reactor or a series of reactors (Continuous Stirred Tank Reactors - CSTRs), and the product latex is continuously withdrawn.[8][9] This method is suitable for large-scale production and can lead to consistent product quality once steady-state is achieved.[9]

Miniemulsion Polymerization

Miniemulsion polymerization involves the emulsification of the monomer in water using a combination of a surfactant and a co-stabilizer (e.g., hexadecane) under high shear to form stable monomer droplets with a narrow size distribution (30-500 nm).[10][11] Polymerization is then initiated, with the monomer droplets acting as the primary loci of particle nucleation.[11] This technique offers excellent control over particle size and allows for the encapsulation of various agents within the polymer particles.[12]

Experimental Protocols

The following are generalized protocols for the emulsion polymerization of acrylate monomers. Researchers should optimize these protocols based on their specific monomers, equipment, and desired polymer characteristics.

Materials and Reagents

-

Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), Ethyl acrylate (EA), Ethyl hexyl acrylate (EHA), Acrylic acid (AA), etc. (inhibitor removed prior to use)[8][13]

-

Surfactant (Emulsifier): Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS)[7][8][13]

-

Initiator: Potassium persulfate (KPS) or Ammonium persulfate (APS)[5][7][13]

-

Dispersing Medium: Deionized (DI) water[7]

-

Buffer (optional): Sodium bicarbonate (NaHCO₃)[8]

-

Nitrogen Gas: For creating an inert atmosphere[4]

Protocol for Batch Emulsion Copolymerization of Methyl Methacrylate (MMA) and Butyl Acrylate (BA)

This protocol is based on typical lab-scale batch polymerization procedures.

Experimental Setup: A three-necked round bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.[13]

Procedure:

-

Charge the reactor with deionized water and the surfactant (e.g., SDS).

-

Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen while stirring.

-

In a separate vessel, prepare a mixture of the monomers (e.g., a 50/50 weight ratio of MMA and BA).

-